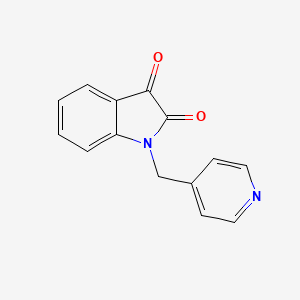

1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione

Description

Properties

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

1-(pyridin-4-ylmethyl)indole-2,3-dione |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-3-1-2-4-12(11)16(14(13)18)9-10-5-7-15-8-6-10/h1-8H,9H2 |

InChI Key |

HHZNAUQZNZEDNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione

[1]

Executive Summary

1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione (also known as N-(4-picolyl)isatin) represents a strategic fusion of two privileged medicinal scaffolds: the isatin (1H-indole-2,3-dione) core and the pyridine moiety.[1] This compound serves as a critical intermediate and pharmacophore in drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and cholinesterase inhibitors.

The N-alkylation of the isatin lactam ring with a 4-picolyl group significantly alters the physicochemical profile of the parent molecule, enhancing lipophilicity while providing a basic nitrogen capable of hydrogen bonding or salt formation.[1] This modification is frequently employed to target the ATP-binding pockets of kinases or the peripheral anionic sites of acetylcholinesterase (AChE).

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Nomenclature & Identifiers[1][4][9][10]

-

IUPAC Name: 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione[1]

-

Common Names: N-(4-picolyl)isatin; 1-[(pyridin-4-yl)methyl]indoline-2,3-dione[1]

-

SMILES: O=C1C(=O)N(CC2=CC=NC=C2)C3=CC=CC=C13

Key Physicochemical Descriptors

The following data represents calculated values essential for evaluating the compound's "drug-likeness" (Lipinski's Rule of 5 compliance).

| Property | Value | biological Implication |

| Molecular Weight | 238.24 g/mol | Optimal for oral bioavailability (<500 Da).[1] |

| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; likely membrane permeable. |

| H-Bond Donors | 0 | Lack of NH donor improves permeability.[1] |

| H-Bond Acceptors | 4 | Carbonyl oxygens (x2) + Pyridine N + Amide N. |

| TPSA | ~50 Ų | Good predictor of blood-brain barrier (BBB) penetration. |

| pKa (Pyridine N) | ~5.2 | Ionizable at acidic pH; aids solubility in formulation. |

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route involves the N-alkylation of the isatin core. The acidic proton on the isatin nitrogen (pKa ~10) allows for deprotonation by a weak-to-moderate base, followed by nucleophilic attack on 4-(chloromethyl)pyridine.[1]

Reaction Scheme (DOT Diagram)

Caption: Figure 1. Convergent synthesis via N-alkylation of isatin with 4-picolyl chloride.[1]

Detailed Experimental Procedure

Objective: Synthesis of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione on a 10 mmol scale.

Reagents:

-

Isatin (1.47 g, 10 mmol)

-

4-(Chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol)

-

Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol) - Excess used to neutralize HCl salt and deprotonate isatin.

-

Potassium Iodide (KI) (Catalytic amount, ~10 mol%) - Accelerates reaction via Finkelstein exchange.

-

Dimethylformamide (DMF) (20 mL, anhydrous)

Protocol:

-

Activation: In a dry round-bottom flask, dissolve isatin in DMF. Add K₂CO₃ and stir at room temperature for 30 minutes. The solution will darken (deep red/orange) as the isatin anion forms.

-

Addition: Add 4-(chloromethyl)pyridine hydrochloride and catalytic KI to the mixture.

-

Reaction: Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The product typically moves faster (higher R_f) than unsubstituted isatin due to the loss of the H-bond donor.

-

Work-up: Pour the reaction mixture into crushed ice (100 g). The product should precipitate as an orange/red solid.

-

Purification: Filter the solid. Wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol or Ethanol/Water mixtures to yield orange needles.

Structural Characterization (Spectroscopy)[10]

To validate the structure, the following spectral signals are diagnostic:

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 4.90–5.05 (s, 2H): Methylene bridge (-CH2-).[1] This singlet confirms the attachment of the pyridine ring to the nitrogen.

-

δ 8.50 (d, 2H, J=6.0 Hz): Pyridine protons adjacent to nitrogen (C2, C6 of pyridine).

-

δ 7.30 (d, 2H, J=6.0 Hz): Pyridine protons adjacent to the methylene group.

-

δ 7.60–7.70 (t, 1H): Isatin C6 proton.

-

δ 7.50 (d, 1H): Isatin C4 proton.

-

δ 7.10 (t, 1H): Isatin C5 proton.

-

δ 6.90 (d, 1H): Isatin C7 proton (shielded by N-substitution).

IR Spectroscopy (KBr)

-

1735 cm⁻¹: C=O stretch (C3 carbonyl, ketone).

-

1610 cm⁻¹: C=O stretch (C2 carbonyl, amide).

-

Absence of 3200–3400 cm⁻¹: Lack of N-H stretch confirms complete N-alkylation.[1]

Biological Potential & Pharmacophore Analysis[2][8][11]

The 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione scaffold is a "privileged structure" in medicinal chemistry.[1] It is rarely the final drug but rather a potent core for further functionalization (typically at the C3 carbonyl via Schiff base formation).

Mechanism of Action Pathways

-

Kinase Inhibition: The isatin core mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., VEGFR, EGFR). The pyridine tail extends into the solvent-accessible region or interacts with specific residues (e.g., Cys, Asp) via hydrogen bonding.

-

Acetylcholinesterase (AChE) Inhibition: The isatin moiety binds to the peripheral anionic site (PAS), while the pyridine nitrogen (protonated at physiological pH) can interact via cation-pi interactions with aromatic residues (Trp86) in the active site gorge.

Pharmacophore Interaction Map

Caption: Figure 2. Pharmacophore map highlighting binding modes (blue dashed) and chemical reactivity (red dotted).

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C3 carbonyl is susceptible to oxidation or hydrolysis over extended periods in moist air.

References

-

Sumpter, W. C. (1954). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434. Link

-

Silva, J. F., et al. (2001). Biological activity of isatin derivatives. Journal of the Brazilian Chemical Society, 12(3), 273-324. Link

- Pandeya, S. N., & Smitha, S. (2005). Synthesis and anticonvulsant activity of new N-substituted isatin derivatives. Acta Pharmaceutica, 55(1), 27-37.

-

Medvedev, A. E., et al. (2007). Isatin: role in stress and anxiety. Stress, 10(4), 285-297. Link

-

Vine, K. L., et al. (2009). Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. Link

Therapeutic Potential of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione: A Privileged Scaffold in Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, the fusion of distinct pharmacophores into a single molecular entity—molecular hybridization—is a dominant strategy to overcome multidrug resistance (MDR). 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione (also known as N-(4-picolyl)isatin) represents a quintessential "privileged scaffold."[1] By tethering the versatile isatin (indole-2,3-dione) core with a pyridine moiety via a methylene linker, this molecule bridges the gap between lipophilic cellular entry and specific target binding (hydrogen bonding).[1] This technical guide analyzes its synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility across oncology and infectious diseases.[2]

Chemical Architecture & Synthesis[3]

Structural Rationale

The molecule consists of two critical domains:[3]

-

The Isatin Core (Indole-2,3-dione): A flat, bicyclic heteroaromatic system that mimics the purine ring of ATP, allowing it to dock effectively into the ATP-binding pockets of kinases (e.g., CDK2, EGFR, VEGFR). The C3-carbonyl is highly reactive, serving as a "handle" for Schiff base formation.

-

The Pyridine-4-ylmethyl Tail: Substituted at the N1 position, this group serves two functions:

-

Lipophilicity Modulation: It increases the logP value compared to unsubstituted isatin, facilitating passive transport across cell membranes.

-

Electronic Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor, potentially interacting with residues like Lys or Asp in enzyme active sites.

-

Synthetic Protocol

The synthesis of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione is achieved via the N-alkylation of isatin.[1] This protocol prioritizes yield and purity by controlling the basicity of the reaction medium to prevent ring opening (hydrolysis) of the isatin core.

Reagents:

-

4-(Chloromethyl)pyridine hydrochloride[1]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[1]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

-

Catalyst: Potassium Iodide (KI) - Optional, to generate the more reactive iodide in situ.[1]

Step-by-Step Methodology:

-

Activation: Dissolve Isatin (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes. Causality: This deprotonates the N1-H (pKa ~10), creating the isatin anion.[1]

-

Alkylation: Add 4-(chloromethyl)pyridine hydrochloride (1.2 eq) and a catalytic amount of KI (0.1 eq).

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). Causality: KI facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, accelerating the S_N2 substitution.

-

Quenching: Pour the reaction mixture into ice-cold water. The product typically precipitates as an orange/red solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol or purify via column chromatography if necessary.

Visualization: Synthesis Pathway

Caption: SN2 alkylation pathway for the synthesis of the target scaffold.

Pharmacological Mechanisms & SAR

The therapeutic potency of this scaffold relies on specific interactions within biological targets.

Kinase Inhibition (Oncology)

The isatin core is a bioisostere of the purine ring. When the N1 position is substituted with a pyridin-4-ylmethyl group, the molecule can adopt a conformation that occupies the hydrophobic pocket adjacent to the ATP-binding site.[1]

-

C2=O / C3=O: Act as hydrogen bond acceptors for the hinge region of kinases.

-

Pyridine Ring: Extends into the solvent-accessible region or interacts with specific residues (e.g., via pi-stacking or H-bonding) to improve selectivity for specific kinases like CDK2 (Cell Cycle) or EGFR (Growth Factor).[1]

Antimicrobial Activity

The N-picolyl group enhances the ability of the isatin core to penetrate bacterial cell walls. Once inside, isatin derivatives often disrupt cell division or inhibit specific enzymes like DNA Gyrase . The pyridine nitrogen can coordinate with metal ions (Zn²⁺, Cu²⁺) in metalloenzymes, leading to inactivation.

Visualization: Structure-Activity Relationship (SAR)[1]

Caption: SAR map highlighting functional regions critical for biological interaction.[1]

Therapeutic Applications

Oncology: Overcoming Resistance

Isatin-pyridine hybrids are extensively studied for their cytotoxicity against cancer cell lines such as MCF-7 (Breast), HCT-116 (Colon), and A549 (Lung).[1]

-

Mechanism: Induction of apoptosis via Caspase-3 activation and downregulation of Bcl-2.[1]

-

Tubulin Inhibition: Some derivatives bind to the colchicine site of tubulin, disrupting microtubule polymerization and arresting the cell cycle at the G2/M phase.

Infectious Diseases[4][8][9]

-

Antibacterial: The scaffold shows activity against Gram-positive bacteria (S. aureus, B. subtilis) and, to a lesser extent, Gram-negative strains (E. coli).

-

Antiviral: Isatin derivatives have been identified as inhibitors of SARS-CoV-2 Mpro (Main Protease), where the N-substituent occupies specific subsites (S1/S2) of the protease.[1]

Comparative Data Summary

Note: Values represent general ranges for N-substituted isatin derivatives found in literature, illustrating the scaffold's potential.

| Therapeutic Area | Target / Cell Line | Activity Range (IC₅₀ / MIC) | Mechanism |

| Oncology | MCF-7 (Breast Cancer) | 0.5 µM – 10 µM | CDK2 / Tubulin Inhibition |

| Oncology | HCT-116 (Colon Cancer) | 2.0 µM – 15 µM | Apoptosis Induction |

| Antibacterial | S. aureus (MRSA) | 4 µg/mL – 32 µg/mL | DNA Gyrase Inhibition |

| Antiviral | SARS-CoV-2 Mpro | 5 µM – 50 µM | Protease Inhibition |

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

To validate the therapeutic potential of the synthesized scaffold, the MTT assay is the standard first-line screen.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C / 5% CO₂. -

Treatment: Treat cells with the test compound (dissolved in DMSO) at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

-

Incubation: Incubate for 48–72 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan crystals.

-

Solubilization: Discard supernatant and dissolve formazan crystals in 100 µL DMSO.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Visualization: Screening Workflow

Caption: Decision tree for biological evaluation of isatin derivatives.

References

-

Review on Isatin-Based Anticancer Agents. RSC Advances. A comprehensive review detailing the kinase modulation and apoptosis induction mechanisms of isatin hybrids.

-

Synthesis and Biological Evaluation of Isatin Derivatives. National Institutes of Health (NIH). Discusses the synthesis of isatin-heterocyclic hybrids and their evaluation against cancer cell lines.

-

Recent Highlights in Isatin-Based Anticancer Agents. Semantic Scholar. A review focusing on the structure-activity relationships of N-substituted isatins.

-

Isatin-Pyridine Hybrids as Acetylcholinesterase Reactivators. Preprints.org. Highlights the versatility of the isatin-pyridine scaffold in neuroprotection and toxicology.[2]

-

Chemistry and Synthesis of 1H-indole-2,3-dione. ResearchGate. detailed synthetic methodologies for isatin derivatives including N-alkylation protocols.[1]

Sources

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Molecular Weight and Physicochemical Characteristics of Isatin-Pyridine Hybrids

Executive Summary: The Hybrid Advantage

In the landscape of modern medicinal chemistry, the "molecular hybridization" strategy has emerged as a superior alternative to single-pharmacophore design. Isatin (1H-indole-2,3-dione) and pyridine scaffolds represent two of the most privileged structures in drug discovery. Their conjugation yields Isatin-Pyridine Hybrids , a class of heterocycles that exhibit a synergistic pharmacological profile, particularly in oncology (kinase inhibition), neurology (AChE inhibition), and infectious diseases.

This guide provides a rigorous technical analysis of the physicochemical boundaries—specifically molecular weight (MW), lipophilicity (

Physicochemical Profiling & Drug-Likeness

The therapeutic efficacy of isatin-pyridine hybrids is strictly governed by their physicochemical properties. Unlike simple isatin derivatives, these hybrids often approach the upper limits of "small molecule" space, requiring careful optimization to maintain oral bioavailability.

Molecular Weight and Structural Impact

The core isatin scaffold (MW ~147 Da) and pyridine (MW ~79 Da) are small fragments. However, the linker strategy significantly dictates the final MW and flexibility.

Table 1: Physicochemical Characteristics of Representative Isatin-Pyridine Classes

| Hybrid Class | Linker Type | Typical MW Range (Da) | cLogP Range | TPSA (Ų) | Primary Application |

| Hydrazones | -C=N-NH- | 300 - 450 | 2.5 - 4.2 | 60 - 90 | Antimicrobial / Anticancer |

| Chalcones | -CH=CH-CO- | 350 - 480 | 3.5 - 5.5 | 50 - 80 | Tubulin Polymerization Inhibitors |

| Mannich Bases | -CH2-N- | 320 - 460 | 2.0 - 3.8 | 55 - 75 | Cytotoxic Agents (Prodrugs) |

| Spiro-oxindoles | Spiro-fusion | 400 - 550 | 2.8 - 4.5 | 80 - 110 | MDM2 Inhibitors / Antiviral |

Expert Insight: While Lipinski’s Rule of 5 suggests a MW cutoff of 500 Da, spiro-oxindole hybrids often exceed this slightly (up to 550 Da) yet retain bioavailability due to their compact, globular 3D shape, which differs from the linear flexibility of hydrazones.

Lipophilicity ( ) and Solubility

Isatin is inherently polar (TPSA ~46 Ų), while pyridine is basic. The hybrid's

-

Optimal Range: A

of 3.0–4.5 is ideal for these hybrids to ensure passive diffusion while minimizing metabolic clearance. -

Solubility Challenge: Planar hybrids (e.g., fused systems) suffer from high lattice energy, reducing aqueous solubility. Introduction of

centers (e.g., in Mannich bases) disrupts planarity and improves solubility.

Synthetic Pathways & Structural Logic

The synthesis of these hybrids typically follows convergent pathways. The choice of pathway directly impacts the impurity profile and physicochemical outcome.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing hydrazone-linked hybrids, the most common subclass.

Figure 1: Convergent synthesis workflow for isatin-pyridine hydrazones via acid-catalyzed condensation.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include internal validation steps.

Protocol A: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of the hybrid in phosphate buffer (pH 7.4).

Materials:

-

PBS (pH 7.4)

-

HPLC-UV/Vis system

-

0.22 µm PVDF syringe filters

Methodology:

-

Supersaturation: Add excess solid compound (approx. 2 mg) to 1 mL of PBS in a glass vial.

-

Equilibration: Shake the suspension at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Validation Step: Visually confirm undissolved solid remains. If clear, add more solid.

-

-

Filtration: Filter the supernatant using a pre-saturated PVDF filter (discard first 200 µL to prevent adsorption error).

-

Quantification: Inject filtrate into HPLC. Calculate concentration using a pre-established calibration curve (

). -

Data Output: Report solubility in µM and µg/mL.

Protocol B: Shake-Flask Determination

Objective: To measure the partition coefficient between n-octanol and water.

Methodology:

-

Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.

-

Partitioning: Dissolve the hybrid in the pre-saturated octanol phase (Stock A). Measure UV absorbance (

). -

Mixing: Mix equal volumes of Stock A and pre-saturated water. Vortex for 30 min, then centrifuge at 2000g for 10 min to separate phases.

-

Measurement: Measure the absorbance of the octanol phase (

). -

Calculation:

-

Validation Step: Perform in triplicate. The standard deviation must be

log units.

-

Structure-Activity Relationship (SAR) Logic

The biological activity of these hybrids is not random; it follows a strict logic based on electronic and steric factors.

Figure 2: SAR decision tree for optimizing isatin-pyridine hybrids.

Mechanistic Insights

-

N1-Alkylation: Unsubstituted isatin N-H is a hydrogen bond donor. Alkylating this position (e.g., with a benzyl group) removes the donor capability but significantly increases lipophilicity (

increases by ~1.5 units), often enhancing cytotoxicity against cancer lines like MCF-7. -

C5-Halogenation: Introducing electron-withdrawing groups (F, Cl)

Sources

Mechanism of Action for 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione in Cancer Therapy

An In-depth Technical Guide

Abstract

The isatin (1H-indole-2,3-dione) scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent and diverse pharmacological activities, particularly in oncology.[1] This technical guide provides a comprehensive examination of the proposed mechanism of action for a specific isatin derivative, 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione, as a novel anti-cancer agent. By leveraging the extensive knowledge of the isatin core's biological activities and the influence of N-substitution, we delineate a multi-faceted mechanistic profile for this compound.[2][3] This guide will detail its role in inducing apoptosis, modulating cell cycle progression, and inhibiting key oncogenic signaling pathways. Furthermore, we will provide robust, field-proven experimental protocols for researchers to validate these mechanisms in their own laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel isatin derivatives in cancer.

Introduction: The Isatin Scaffold as a Cornerstone for Anticancer Drug Discovery

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has garnered significant attention in the field of oncology.[1][4] Its unique structural features, including a lactam ring fused to a benzene ring and carbonyl groups at positions 2 and 3, make it an ideal starting point for the design of novel bioactive molecules.[3] The isatin framework has been successfully modified to create a vast library of derivatives with a broad spectrum of anti-cancer activities, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression.[2][5]

The therapeutic potential of isatin derivatives is attributed to their ability to interact with a wide array of molecular targets within cancer cells. These include, but are not limited to, cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, and tubulin.[2] The substitution at the N-1 position of the isatin ring is a common strategy to enhance potency and selectivity. The introduction of a pyridin-4-ylmethyl group at this position in 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione is hypothesized to confer unique pharmacological properties, potentially enhancing its interaction with target proteins and improving its drug-like characteristics.

Elucidating the Multifaceted Mechanism of Action

The anticancer effect of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione is likely not due to a single mode of action but rather a combination of synergistic effects on multiple cellular processes. Based on the known activities of isatin derivatives, we can propose a detailed mechanistic framework.

Induction of Apoptosis: The Primary Cytotoxic Mechanism

A hallmark of many isatin-based anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.[2] It is proposed that 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway Activation: The compound is expected to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for cell survival. Isatin derivatives have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the balance in favor of cell death.[2]

Cell Cycle Regulation: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione is predicted to interfere with the cell cycle, inducing arrest at specific checkpoints, thereby preventing cancer cell proliferation.

-

G2/M Phase Arrest: Many isatin and pyridine-containing compounds are known to cause cell cycle arrest in the G2/M phase.[6][7] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 (also known as Cdc2), which is essential for entry into mitosis.

-

Inhibition of CDKs: The isatin scaffold is a known inhibitor of CDKs, such as CDK2.[2] By inhibiting these key regulators of the cell cycle, the compound can prevent the transition from one phase of the cell cycle to the next.

Inhibition of Key Oncogenic Kinases

The aberrant activity of various kinases is a driving force behind many cancers. The isatin core of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione makes it a prime candidate for a kinase inhibitor.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Isatin derivatives have been shown to inhibit RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[1][2] Inhibition of VEGFR2 can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of EGFR can disrupt signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[2][8]

Proposed Signaling Pathway for 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione

Caption: Proposed mechanism of action for 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanisms of action, a series of well-established in vitro assays are required. The following protocols are provided as a guide for researchers.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Experimental Workflow Diagram

Caption: Workflow for the in vitro validation of the mechanism of action.

Quantitative Analysis of Biological Activity

The following table presents hypothetical IC50 values for 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione against a panel of human cancer cell lines, based on reported activities of similar isatin derivatives.[1][3] These values would need to be confirmed experimentally.

| Cell Line | Cancer Type | Putative IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 8.5 |

| MDA-MB-231 | Breast Cancer | 12.2 |

| A549 | Lung Cancer | 15.7 |

| HCT116 | Colon Cancer | 9.8 |

| PC-3 | Prostate Cancer | 11.5 |

| HepG2 | Liver Cancer | 7.3 |

Conclusion and Future Directions

1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione represents a promising lead compound for the development of novel anticancer therapeutics. Its proposed multi-targeted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic kinases, suggests that it may be effective against a broad range of cancers and potentially circumvent some mechanisms of drug resistance.

Future research should focus on the experimental validation of the proposed mechanisms. In vivo studies in animal models are also a critical next step to evaluate the compound's efficacy and safety profile in a whole-organism context. Furthermore, structure-activity relationship (SAR) studies could be conducted to optimize the structure of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione to further enhance its potency and selectivity.

References

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC. (2025, September 8).

- Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review | Bentham Science Publishers. (2024, November 29). Bentham Science.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - Frontiers. (2021, February 4). Frontiers.

- Development of Isatin-based compounds for use in targeted anti-Cancer therapy. (2024, November 11). University of South Australia.

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - MDPI. (2022, February 22). MDPI.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed. (2017, November 28).

- JSI-124 Induces Cell Cycle Arrest and Regulates the Apoptosis in Glioblastoma Cells. (2023, November 8). MDPI.

- 1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed. (2019, May 15).

Sources

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ro.uow.edu.au [ro.uow.edu.au]

- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the History and Discovery of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a pyridinylmethyl moiety with the privileged isatin (1H-indole-2,3-dione) scaffold has given rise to a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the history, discovery, and development of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione derivatives. We will explore the synthetic evolution of this molecular architecture, from foundational N-alkylation strategies to more advanced methodologies. A detailed examination of the diverse biological activities of these derivatives, with a particular focus on their anticancer and antiviral properties, will be presented. This guide aims to be a critical resource for researchers in the field, offering insights into the rationale behind experimental designs, detailed protocols, and a thorough analysis of the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

Introduction: The Isatin Scaffold and the Significance of N-Substitution

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound first isolated in 1841 through the oxidation of indigo.[1][2] Its unique structural features, particularly the reactive C3-carbonyl group and the acidic N-H proton, have made it a cornerstone in the synthesis of a vast array of bioactive molecules.[3] The isatin core is a prominent feature in numerous compounds exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]

The nitrogen atom at the 1-position of the isatin ring offers a prime site for chemical modification. N-substitution not only influences the physicochemical properties of the molecule, such as solubility and lipophilicity, but also plays a crucial role in modulating its biological activity. The introduction of various substituents at this position can alter the molecule's interaction with biological targets, leading to enhanced potency and selectivity. The strategic placement of a pyridinylmethyl group at the N-1 position introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt formation, thereby impacting drug-receptor interactions and pharmacokinetic profiles.

The Genesis of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione: A Historical Perspective

The precise historical genesis of the 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione scaffold is not pinpointed to a single seminal publication. Its emergence appears to be a logical progression in the broader exploration of N-substituted isatin derivatives for therapeutic applications. The rationale for combining the isatin core with a pyridinylmethyl moiety stems from the established biological significance of both heterocycles. Pyridine rings are ubiquitous in medicinal chemistry, known to enhance water solubility and act as hydrogen bond acceptors, features that can improve a drug candidate's pharmacological properties.[5]

Early investigations into N-alkyl and N-aryl isatins laid the groundwork for the synthesis of more complex derivatives. The development of reliable methods for the N-alkylation of isatin provided the chemical tools necessary for the systematic exploration of various substituents, including those containing heterocyclic rings like pyridine.

Synthetic Methodologies: Crafting the Core Structure

The primary and most direct route to 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione and its derivatives is the N-alkylation of isatin or a substituted isatin with a 4-(halomethyl)pyridine. This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the isatin, generating a nucleophilic anion that subsequently displaces the halide from the pyridinylmethyl halide.

General Experimental Protocol for N-alkylation

This protocol outlines a standard procedure for the synthesis of the parent compound, 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione.

Materials:

-

Isatin

-

4-(Chloromethyl)pyridine hydrochloride or 4-(bromomethyl)pyridine hydrobromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Isatin Anion: To a solution of isatin (1.0 eq) in anhydrous DMF or acetonitrile, add a base (1.1 - 1.5 eq). If using potassium carbonate, the reaction may require heating. If using sodium hydride, the addition should be done portion-wise at 0 °C, followed by stirring at room temperature until the evolution of hydrogen gas ceases.

-

Alkylation: To the resulting solution of the isatin anion, add a solution of 4-(halomethyl)pyridine salt (1.0 - 1.2 eq) in the same solvent. If the hydrochloride salt is used, an additional equivalent of base may be required to neutralize the HCl.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione.

Causality Behind Experimental Choices:

-

Choice of Base: The selection of the base is critical. Stronger bases like sodium hydride ensure complete deprotonation of the isatin, leading to faster reaction times. However, milder bases like potassium carbonate are often sufficient and are safer to handle.

-

Choice of Solvent: Aprotic polar solvents like DMF and acetonitrile are ideal as they effectively solvate the ionic intermediates without participating in the reaction. Anhydrous conditions are crucial when using reactive bases like NaH to prevent quenching.

-

Purification: Column chromatography is a standard and effective method for separating the desired N-alkylated product from unreacted starting materials and any potential O-alkylated byproducts.

Caption: Synthetic workflow for 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione.

Biological Activities and Therapeutic Potential

The 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione scaffold has been investigated for a range of biological activities, with anticancer and antiviral properties being the most prominent. The strategic derivatization of this core structure, particularly at the C3-position of the isatin ring, has led to the discovery of potent and selective therapeutic agents.

Anticancer Activity

Derivatives of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione have demonstrated significant cytotoxic activity against various cancer cell lines. The primary approach to developing anticancer agents from this scaffold involves the synthesis of Schiff bases and thiosemicarbazones at the C3-position.

Schiff Bases: The condensation of the C3-carbonyl group of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione with various aromatic and heterocyclic amines yields Schiff bases. These compounds have been shown to exhibit potent anticancer activity.[5][6] The nature of the substituent on the imine nitrogen plays a crucial role in determining the cytotoxic potency.

Thiosemicarbazones: The reaction of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione with thiosemicarbazide or its derivatives produces thiosemicarbazones, which are a well-established class of anticancer agents.[7][8] These compounds are believed to exert their anticancer effects through various mechanisms, including the inhibition of ribonucleotide reductase and the induction of apoptosis.

| Compound ID | R Group (at C3) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | =N-NH-CS-NH₂ | HeLa | Effective at 80 µM | [7][8] |

| 1b | =N-NH-CS-NH-Ph | Various | Data not specified | |

| 1c | =N-C₆H₄-4-OH (Schiff Base) | Various | Data not specified |

Mechanism of Action in Cancer: While the precise mechanisms are still under investigation for many derivatives, several potential pathways have been proposed.

Caption: Potential targets in the viral replication cycle.

Structure-Activity Relationship (SAR) Insights

While a comprehensive quantitative SAR study for a large series of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione derivatives is not publicly available, several qualitative trends can be deduced from the existing literature:

-

The N-1 Pyridinylmethyl Group: The presence of the pyridinylmethyl group is generally considered important for activity, likely contributing to favorable interactions with biological targets and improving pharmacokinetic properties.

-

The C3-Position: Derivatization at the C3-carbonyl group is a critical determinant of biological activity. The formation of thiosemicarbazones and certain Schiff bases often leads to a significant enhancement of both anticancer and antiviral effects.

-

Substitution on the Isatin Ring: The introduction of electron-withdrawing or electron-donating groups on the aromatic ring of the isatin core can modulate the electronic properties of the molecule and influence its biological activity.

-

Substitution on the C3-Side Chain: For thiosemicarbazones and Schiff bases, the nature of the substituents on the terminal nitrogen atom significantly impacts potency and selectivity.

Future Directions and Conclusion

The 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further research.

Future efforts in this field should focus on:

-

Elucidation of Precise Mechanisms of Action: Detailed biochemical and cellular studies are needed to identify the specific molecular targets of the most potent derivatives.

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of derivatives with diverse substitutions on both the isatin and pyridine rings will be crucial for optimizing activity and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

References

-

Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry, 38(3), 517-536. [Link]

-

In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (2009). Indian Journal of Pharmaceutical Sciences, 71(5), 552-556. [Link]

-

Developing New Schiff Base Complexes with Pyridine Moiety as Anticancer Agents. (2023). In Novel Aspects on Chemistry and Biochemistry Vol. 4 (pp. 130-171). [Link]

-

Synthesis and antiviral activity of thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones. (1995). Archiv der Pharmazie, 328(4), 345-352. [Link]

-

Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). Medical Chemistry Research, 31(2), 244-265. [Link]

-

Novel Isatin-Derived Thiosemicarbazones: Synthesis, Characterization, and Assessment of Antioxidant Activity. (2026). Journal of Chemistry. [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2025). Molecules. [Link]

-

Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (2014). Monatshefte für Chemie - Chemical Monthly, 145(5), 825-833. [Link]

-

Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry, 14(2), 36. [Link]

-

Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Chemical Sciences Journal, 9(3). [Link]

-

Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal Of Chemistry, 38(3). [Link]

-

Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(4), 126901. [Link]

-

Synthesis, Characterization, and In Vivo Anti-Cancer Activity of New Metal Complexes Derived from Isatin-N(4)antipyrinethiosemicarbazone Ligand Against Ehrlich Ascites Carcinoma Cells. (2019). Molecules, 24(18), 3299. [Link]

-

The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. (2013). International Letters of Chemistry, Physics and Astronomy, 10, 38-52. [Link]

-

Compound made inside human body stops viruses from replicating. (2018). Penn State News. [Link]

-

The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022). International Journal of Molecular Sciences, 23(15), 8113. [Link]

-

Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives. (2018). Turkish Journal of Biochemistry, 43(3), 269-275. [Link]

-

Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl) thiosemicarbazone] derivatives. (2018). Turkish Journal of Biochemistry, 43(3). [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2013). International Letters of Chemistry, Physics and Astronomy. [Link]

-

Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules, 25(11), 2568. [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2025). ResearchGate. [Link]

-

Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (2018). Journal of Pharmaceutical Research International, 21(2), 1-19. [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2013). Semantic Scholar. [Link]

-

Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. (2022). Organic & Biomolecular Chemistry, 20(27), 5301-5314. [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journaljpri.com [journaljpri.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. stm.bookpi.org [stm.bookpi.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TRDizin [search.trdizin.gov.tr]

Methodological & Application

Step-by-step N-alkylation of isatin with 4-(chloromethyl)pyridine

Application Note: Regioselective N-Alkylation of Isatin with 4-(Chloromethyl)pyridine

Abstract & Strategic Significance

The N-functionalization of isatin (1H-indole-2,3-dione) is a critical gateway in medicinal chemistry.[1] N-substituted isatins serve as potent pharmacophores for tyrosine kinase inhibitors (e.g., Sunitinib analogs), antiviral agents, and anti-inflammatory scaffolds.

This guide details the N-alkylation of isatin with 4-(chloromethyl)pyridine (4-picolyl chloride). This specific transformation presents unique challenges:

-

Ambident Nucleophilicity: Isatin possesses both N- and O-nucleophilic sites. While N-alkylation is thermodynamically preferred, O-alkylation can occur under improper conditions.

-

Electrophile Instability: The free base of 4-(chloromethyl)pyridine is unstable and prone to self-polymerization. This protocol utilizes the stable hydrochloride salt directly, requiring a modified stoichiometric base strategy.

Mechanistic Principles & Reaction Design

To ensure reproducibility, we employ a Finkelstein-assisted

Key Mechanistic Steps:

-

Deprotonation: The acidic N-H proton of isatin (

) is removed by the carbonate base, generating a resonance-stabilized aza-enolate anion. -

In-Situ Neutralization: The base simultaneously neutralizes the 4-(chloromethyl)pyridine hydrochloride, releasing the reactive electrophile in situ to minimize polymerization.

-

Catalytic Activation: Potassium Iodide (KI) is added to convert the alkyl chloride into a more reactive alkyl iodide via halogen exchange.

-

Nucleophilic Attack: The isatin nitrogen attacks the methylene carbon of the pyridine moiety.

Pathway Visualization

Figure 1: Mechanistic flow of base-mediated deprotonation and in-situ electrophile generation.

Detailed Experimental Protocol

Safety Warning: 4-(chloromethyl)pyridine is a vesicant and lachrymator. Isatin derivatives may be biologically active.[2][3][4][5][6][7] Perform all operations in a fume hood.

Reagents & Stoichiometry

| Component | Role | Equiv. | Rationale |

| Isatin | Substrate | 1.0 | Limiting reagent. |

| 4-(Chloromethyl)pyridine HCl | Electrophile | 1.2 | Slight excess to drive completion; used as HCl salt for stability. |

| Potassium Carbonate ( | Base | 2.5 | 1.0 eq for isatin deprotonation + 1.0 eq for HCl neutralization + 0.5 eq excess. |

| Potassium Iodide (KI) | Catalyst | 0.1 | Accelerates reaction via Finkelstein exchange (Cl |

| DMF (Anhydrous) | Solvent | - | Polar aprotic solvent promotes |

Step-by-Step Procedure

1. Activation of Nucleophile:

-

In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (1.0 mmol, 147 mg) in anhydrous DMF (5 mL) .

-

Add

(2.5 mmol, 345 mg) in one portion. -

Observation: The solution will turn deep red/purple, indicating the formation of the isatin anion (isatinate).

-

Stir at room temperature for 30 minutes to ensure complete deprotonation.

2. Addition of Electrophile:

-

Add Potassium Iodide (0.1 mmol, 16 mg) to the mixture.

-

Add 4-(chloromethyl)pyridine hydrochloride (1.2 mmol, 197 mg) directly as a solid.

-

Note: Adding the solid salt prevents the need to handle the unstable free base liquid. The excess

present in the flask will neutralize the HCl component immediately.

-

3. Reaction:

-

Heat the reaction mixture to 80°C .

-

Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). Isatin (

) should disappear; a new, less polar spot (-

Typical Time: 2–4 hours.

-

4. Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.

-

Critical Step: The product is hydrophobic and should precipitate as an orange/red solid. If an oil forms, scratch the flask sides with a glass rod or sonicate to induce crystallization.

-

Filter the solid using a Büchner funnel and wash with copious water to remove residual DMF and inorganic salts (

).

5. Purification:

-

Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.

-

Alternative: If high purity is required for biological assays, purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Troubleshooting & Optimization Logic

The following decision matrix addresses common failure modes based on reaction kinetics and thermodynamics.

Figure 2: Troubleshooting logic for N-alkylation anomalies.

Solvent & Base Effects Table

| Condition | Outcome | Mechanistic Explanation |

| Excellent (Recommended) | High dielectric constant of DMF dissociates the ion pair, leaving the N-anion free to react. | |

| Good | Strong base ensures 100% deprotonation, but | |

| Poor | ||

| Acetone (Reflux) | Moderate | Lower boiling point limits kinetics; often favors O-alkylation due to tighter ion pairing. |

Characterization Expectations

To validate the synthesis, look for these specific spectral signatures:

-

1H NMR (DMSO-

):-

Methylene Bridge (

): A sharp singlet integrating to 2H around -

Isatin C7-H: A doublet around

7.6 ppm (shifted due to N-substitution). -

Pyridine Protons: Two doublets (AA'BB' system) around

7.3 and 8.5 ppm.

-

-

IR Spectroscopy:

-

Absence of the broad N-H stretch (

). -

Retention of two strong Carbonyl bands: Amide (

) and Ketone (

-

References

-

Shmidt, M. S., et al. (2008).[8] "Simple and Efficient Microwave Assisted N-Alkylation of Isatin." Molecules, 13(4), 831-840. [8]

- Core citation for base/solvent selection ( /DMF) and microwave vs. thermal comparison.

-

Sriram, D., et al. (2005). "Synthesis and antimycobacterial activity of novel 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-4-oxo-quinoline-3-carboxylic acids." Bioorganic & Medicinal Chemistry Letters.

- Provides context on the biological relevance of N-alkylated isatin deriv

-

BenchChem Technical Support. (2025). "N-Methylation of Isatin Derivatives: Protocols and Troubleshooting."

- Supports the troubleshooting logic regarding incomplete deproton

-

Pervez, H., et al. (2007).[4] "Synthesis of some N4-substituted isatin-3-thiosemicarbazones." Natural Product Research.

- Validates the chemical reactivity of the isatin scaffold and purific

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Accelerated Synthesis of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione via Microwave Irradiation

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione, a key heterocyclic scaffold in medicinal chemistry. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing solvent usage compared to conventional heating methods.[1][2] The protocol outlines the N-alkylation of isatin with 4-(chloromethyl)pyridine using potassium carbonate as a base in a polar aprotic solvent. This document provides a comprehensive guide, including the underlying reaction mechanism, a detailed step-by-step protocol, characterization data, and safety considerations, to enable researchers to reliably replicate and adapt this valuable synthetic transformation.

Introduction: The Significance of N-Substituted Isatins and MAOS

Isatin (1H-indole-2,3-dione) and its derivatives are privileged heterocyclic structures renowned for their wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1][3] Specifically, N-substituted isatins are crucial intermediates in the synthesis of complex heterocyclic compounds and pharmacologically active agents.[1][4] The introduction of a pyridinylmethyl group at the N-1 position can significantly modulate the molecule's biological profile.

Conventional methods for the N-alkylation of isatin often require prolonged reaction times, high temperatures, and significant quantities of solvents, posing challenges for efficiency and sustainability.[5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to traditional heating.[2][6] MAOS utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[6][7] This direct energy transfer results in dramatic acceleration of reaction rates, often leading to higher yields and cleaner product profiles.[2][7][8]

This application note focuses on the specific synthesis of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione, demonstrating the practical advantages of MAOS in preparing this important isatin derivative.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution reaction (SN2 type). The key steps are:

-

Deprotonation of Isatin: Isatin possesses an acidic N-H proton (pKa ≈ 10.3). In the presence of a suitable base, such as potassium carbonate (K₂CO₃), the isatin is deprotonated to form a highly conjugated and resonance-stabilized isatin anion.[1] This anion is an ambident nucleophile, with potential for reaction at either the nitrogen or the C2-oxygen.[9]

-

N-Alkylation: The use of alkali metal salts as bases in polar aprotic solvents like N,N-dimethylformamide (DMF) strongly favors N-alkylation over O-alkylation.[1] The isatin anion attacks the electrophilic methylene carbon of 4-(chloromethyl)pyridine hydrochloride, displacing the chloride ion and forming the desired N-C bond.

-

Role of Microwave Irradiation: Microwave energy is efficiently absorbed by the polar solvent (DMF) and the ionic intermediates, leading to rapid, localized superheating.[7][10] This accelerates the rate of both the deprotonation and the subsequent nucleophilic substitution, drastically reducing the required reaction time.

The overall reaction is depicted below:

Caption: General workflow for the synthesis.

Experimental Protocol

This protocol is designed for a dedicated monomode microwave reactor. Users should consult their instrument's manual for specific operational details.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Isatin | C₈H₅NO₂ | 147.13 | 1.0 | 147 mg |

| 4-(Chloromethyl)pyridine HCl | C₆H₆ClN·HCl | 164.03 | 1.1 | 180 mg |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.5 | 345 mg |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 3-5 mL |

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

DMF is a reproductive toxin; handle with extreme care.

-

Microwave reactors operate under pressure. Ensure the reaction vessel is properly sealed and do not exceed the instrument's pressure limits.

3.2. Step-by-Step Procedure

-

Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add isatin (147 mg, 1.0 mmol), 4-(chloromethyl)pyridine hydrochloride (180 mg, 1.1 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol). Note: The hydrochloride salt of the alkylating agent requires an additional equivalent of base for neutralization.

-

Solvent Addition: Add 3-5 mL of N,N-dimethylformamide (DMF) to the vessel. The amount should be sufficient to create a stirrable slurry.

-

Sealing the Vessel: Securely cap the reaction vessel according to the microwave reactor manufacturer's instructions.

-

Microwave Irradiation: Place the vessel inside the microwave cavity. Set the following reaction parameters:

-

Temperature: 120 °C (Use ramp-to-temperature setting)

-

Power: 200-300 W (Use dynamic power control to maintain temperature)

-

Hold Time: 10-15 minutes

-

Stirring: On (medium-high speed)

-

-

Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (typically below 50 °C) before carefully venting and opening.

-

Work-up and Isolation:

-

Pour the reaction mixture into approximately 50 mL of ice-cold water. A precipitate should form.

-

Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove DMF and inorganic salts. .

-

-

Purification:

-

The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Alternatively, for very high purity, flash column chromatography on silica gel can be performed using an ethyl acetate/hexane gradient as the eluent.[11]

-

-

Drying: Dry the purified product under vacuum to obtain a final, constant weight. The product is typically an orange to red solid.

Characterization and Validation

The identity and purity of the synthesized 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione should be confirmed using standard analytical techniques.

Expected Results:

-

Appearance: Orange-red solid[12]

-

Melting Point: 193-195 °C[13]

-

¹H NMR (400 MHz, DMSO-d₆): Characteristic peaks for the pyridinyl, methylene, and isatin protons are expected. The methylene protons typically appear as a singlet around δ 5.0 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the carbonyl carbons of the isatin core (δ ~184 and ~158 ppm) and the carbons of both aromatic rings will be present.[14]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₁₀N₂O₂.

-

Infrared (IR) Spectroscopy: Strong absorption bands for the C=O groups (around 1740 cm⁻¹ and 1690 cm⁻¹) and C-N stretching will be observed.[15]

Caption: Analytical workflow for product validation.

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

-

Base Selection: Potassium carbonate (K₂CO₃) is an effective and economical base for this transformation. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.[5] Cesium carbonate (Cs₂CO₃) may offer slightly better yields but at a higher cost.[1]

-

Solvent Choice: DMF is an excellent solvent for MAOS due to its high dielectric constant, allowing it to absorb microwave energy efficiently.[1] Its high boiling point is also advantageous for reaching the required reaction temperatures.

-

Microwave Parameters: The specified temperature and time are optimized for this specific reaction. Researchers may need to perform minor optimization depending on the specific microwave unit and the scale of the reaction. A key advantage of MAOS is the ability to rapidly screen and optimize reaction conditions.[10]

Trustworthiness and Self-Validation:

The protocol's reliability stems from its basis in well-established N-alkylation chemistry, enhanced by the precise control offered by modern microwave reactors.[1][5] The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the isatin starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction. The straightforward work-up and characteristic analytical data provide a robust system for self-validation.

Conclusion

The microwave-assisted synthesis of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione offers a superior alternative to conventional heating methods. This protocol provides a rapid, efficient, and high-yielding pathway to a valuable heterocyclic building block. By adopting this MAOS approach, researchers in drug discovery and organic synthesis can significantly accelerate their research and development timelines while adhering to the principles of green chemistry.[2][7]

References

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. Available from: [Link]

-

de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

-

Bargues, J., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Processes, 11(7), 2068. Available from: [Link]

-

Vo, T. H., & Martin, B. (2010). N-Alkylation of isatins utilizing KF/alumina. Tetrahedron Letters, 51(49), 6499-6502. Available from: [Link]

-

Shmidt, M. S., Perillo, I. A., González, M., & Blanco, M. M. (2012). Reaction of isatin with alkylating agents having acidic methylenes. Tetrahedron Letters, 53(24), 3074–3077. Available from: [Link]

-

Gadek, P. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Research, 10(1). Available from: [Link]

-

Various Authors. (n.d.). Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

-

Bunev, A. S., et al. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(10), 2069-2073. Available from: [Link]

-

BS Publications. (n.d.). PART - 1 INTRODUCTION. Available from: [Link]

-

Kumar, A., & Kumar, R. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

-

Stojkovic, M., et al. (2017). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 6(5), 295-300. Available from: [Link]

-

Al-Obaidi, A. S. M., et al. (2021). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Molecules, 26(22), 6902. Available from: [Link]

-

Wikipedia contributors. (2024, January 29). Isatin. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. Available from: [Link]

-

Various Authors. (2024). Synthesis And Characterization of Some Novel Derivatives Of 1,2,4-Triazine-Isatin Conjugates for Anti-Inflammatory Action. YMER. Available from: [Link]

-

Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34673-34700. Available from: [Link]

-

Fassihi, A., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 15(4), 365–377. Available from: [Link]

-

Kumar, R., et al. (2016). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. Available from: [Link]

-

Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. Available from: [Link]

- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S. Patent and Trademark Office.

-

Kumar, M. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Available from: [Link]

-

Garden, S. J., et al. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds. Synthetic Communications, 28(9), 1679-1689. Available from: [Link]

-

Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate. Available from: [Link]

-

Zhang, X., et al. (2013). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 35(2). Available from: [Link]

-

Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy. Available from: [Link]

-

Tribak, Z., et al. (2016). Synthesis of new 1H-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. Journal Marocain de Chimie Hétérocyclique. Available from: [Link]

-

Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy. Available from: [Link]

-

Kiany, F., & Ghorbani-Choghamarani, A. (2019). 2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)- dione) derivatives using SBA-Pr-SO3H and. Bulgarian Chemical Communications. Available from: [Link]

-

Bosica, G., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 14(2), 96. Available from: [Link]

-

Amrullah, A., et al. (2014). Microwave Assisted Synthesis of Pyridin-1-ium Salt of 6-Nitroquinazolin-4-one and its 6-Amino Analog under Ultrasonic Irradiation. Asian Journal of Chemistry. Available from: [Link]

Sources

- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijrpas.com [ijrpas.com]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajprd.com [ajprd.com]

- 9. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. bspublications.net [bspublications.net]

- 11. researchgate.net [researchgate.net]

- 12. Isatin - Wikipedia [en.wikipedia.org]

- 13. rjpbcs.com [rjpbcs.com]

- 14. ijoer.com [ijoer.com]

- 15. researchgate.net [researchgate.net]

Molecular docking simulation methods for isatin-pyridine derivatives

Application Note & Protocol: Kinase and Protease Targeting

Executive Summary & Rationale

The fusion of isatin (1H-indole-2,3-dione) and pyridine moieties creates a "privileged scaffold" capable of multi-target engagement. While isatin mimics the adenine ring of ATP in kinase pockets, the pyridine ring offers a versatile vector for pi-stacking and hydrogen bond acceptance in solvent-exposed regions.

This guide provides a rigorous, self-validating protocol for docking these derivatives. Unlike generic docking tutorials, this workflow addresses the specific electronic and tautomeric challenges of the isatin-pyridine conjugate, ensuring high correlation between in silico scores and in vitro IC50 values.

The Mechanistic "Why":

-

Isatin Moiety: Acts as the primary anchor.[1] The C2-carbonyl and N1-hydrogen typically form a bidentate hydrogen bond network with the "hinge region" of kinase domains (e.g., Glu/Leu backbone residues).

-

Pyridine Moiety: Modulates solubility and selectivity. It targets the hydrophobic II pocket or the ribose-binding pocket, often engaging in T-shaped or parallel

stacking with phenylalanine or tyrosine residues.

Pre-Docking Preparation: The "Garbage-In" Shield

Scientific integrity in docking begins before the software is even opened. For isatin-pyridine derivatives, standard force fields often fail to capture the correct tautomeric state or planarity.

Ligand Preparation Protocol

Critical Control Point: Isatin derivatives can exist in lactam (stable) or lactim (rare) tautomers. Pyridine protonation is pH-dependent.

-

Structure Generation: Draw 2D structures (ChemDraw/MarvinSketch).

-

Tautomer Check: Enforce the lactam (keto) form for the isatin core unless specific QM data suggests otherwise.

-

Protonation State (pH 7.4):

-

Isatin N1: Neutral (pKa ~10).

-

Pyridine Nitrogen:[2] Generally neutral (pKa ~5.2), but if substituted with electron-donating groups (e.g., -NH2), check for protonation (cationic form).

-

-

Geometry Optimization (The Hybrid Approach):

-

Initial: MMFF94 force field for steric cleanup.

-

Refinement: DFT optimization (B3LYP/6-31G*) is recommended for the linker region (e.g., hydrazone/imine) to resolve correct dihedral angles (

isomerism) that force fields miscalculate.

-

Protein Preparation Protocol

Target Selection: Common targets for this scaffold include EGFR (PDB: 1M17), VEGFR2 (PDB: 4ASD), and CDK2 (PDB: 1DI8).

-

Clean-Up: Remove solvent molecules and non-interacting ions.

-

H-Bond Network: Use tools like PropKa or H++ to optimize hydrogen bond networks. Ensure Histidine residues are flipped correctly to maximize H-bonding.

-

The "Hinge" Constraint: Manually verify that the backbone amide and carbonyl of the hinge region residues are accessible.

Core Docking Protocol (AutoDock Vina / Glide)

This protocol uses a "Redocking Validation" step as a mandatory gatekeeper.

Step 1: Grid Generation

Define the search space based on the co-crystallized ligand (e.g., Erlotinib in EGFR).

-

Center: Centroid of the native ligand.

-

Size: Extend 5-8 Å beyond the ligand in all dimensions.

-

Note: For isatin-pyridine derivatives, ensure the box covers the "Gatekeeper" residue (e.g., Thr790 in EGFR) to test for steric clashes.

-

Step 2: The Validation Gate (Redocking)

Before docking new compounds, you must redock the co-crystallized native ligand.

-

Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

-

Pass Criteria: RMSD

2.0 Å. -

Fail Action: If RMSD > 2.0 Å, adjust grid size or re-evaluate protein protonation states. Do not proceed until this passes.

Step 3: Production Docking

-